IPN60090 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

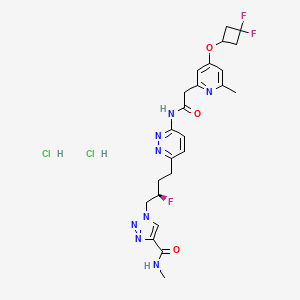

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREGZVYRKYDENT-QCUBGVIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2F3N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of IPN60090 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase 1 (GLS1).[1][2] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in the metabolic pathway of glutaminolysis.[3][4] Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, making GLS1 a compelling target for anticancer therapy.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, relevant signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Glutaminase 1

The primary mechanism of action of this compound is the highly selective inhibition of the kidney-type glutaminase isoform, GLS1.[1][2] It demonstrates negligible activity against the liver-type isoform, GLS2.[1] By blocking the enzymatic function of GLS1, IPN60090 prevents the hydrolysis of glutamine to glutamate and ammonia.[3] This disruption of glutaminolysis has profound downstream effects on cancer cell metabolism and survival.

Downstream Cellular Effects:

-

Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The glutamate produced by GLS1 is a primary source for the anaplerotic replenishment of the TCA cycle through its conversion to α-ketoglutarate. Inhibition of GLS1 by IPN60090 leads to a reduction in α-ketoglutarate levels, thereby impairing the TCA cycle, which is essential for cellular energy production and the synthesis of biosynthetic precursors.[3]

-

Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By limiting glutamate availability, IPN60090 compromises the cell's ability to produce GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.[3]

-

Inhibition of Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine, released as ammonia during the GLS1-catalyzed reaction, is a crucial building block for the synthesis of non-essential amino acids and nucleotides. IPN60090-mediated inhibition of GLS1 can, therefore, hinder the production of these essential macromolecules, ultimately halting cell proliferation.[3]

Data Presentation

Table 1: In Vitro Potency and Selectivity of IPN60090

| Target/Assay | IC50 (nM) | Source |

| Recombinant Human GLS1 (GAC isoform) | 31 | [1] |

| GLS2 | >50,000 | [1] |

| A549 Lung Carcinoma Cell Proliferation | 26 | [1] |

Table 2: Preclinical Pharmacokinetics of IPN60090

| Species | Dose & Route | Cmax (µM) | T½ (h) | F% | CL (mL/min/kg) | Source |

| Not Specified | 10 mg/kg p.o. | 19 | 1 | 89 | 4.1 (for i.v.) | [2] |

Table 3: In Vivo Efficacy of IPN60090

| Model | Treatment | Tumor Growth Inhibition (%) | Source |

| Not Specified | IPN60090 alone | 28 | [2] |

| Not Specified | IPN60090 in combination with TAK228 | 85 | [2] |

Signaling Pathways

Central Role of GLS1 in Cancer Metabolism

The following diagram illustrates the central role of GLS1 in glutamine metabolism and the primary downstream pathways affected by IPN60090.

Caption: Inhibition of GLS1 by IPN60090 blocks glutamine conversion to glutamate.

IPN60090 in KEAP1/NFE2L2-Mutant Cancers

In non-small cell lung cancer (NSCLC) with mutations in KEAP1 or NFE2L2 (NRF2), the antioxidant response pathway is constitutively active, leading to increased dependence on glutamine for glutathione synthesis. IPN60090 is particularly effective in this context.

Caption: IPN60090 exploits GLS1 dependency in KEAP1/NFE2L2 mutant cancers.

IPN60090 in Cancers with Low ASNS Expression

In a subset of ovarian cancers with low expression of asparagine synthetase (ASNS), cells are unable to compensate for the loss of glutamate upon GLS1 inhibition, making them sensitive to IPN60090.

Caption: Low ASNS expression sensitizes cancer cells to IPN60090-induced glutamate depletion.

Experimental Protocols

GLS1 Enzymatic Assay (Dual-Coupled)

This assay indirectly measures the conversion of glutamine to glutamate by GLS1. The glutamate produced is then used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which can be measured by absorbance.

-

Reagents:

-

Recombinant human GLS1 (GAC isoform)

-

L-glutamine

-

NAD+

-

Glutamate Dehydrogenase (GDH)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, with co-factors)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

Prepare serial dilutions of IPN60090 in assay buffer.

-

In a 96-well plate, add a solution containing GLS1 enzyme to each well (except for no-enzyme controls).

-

Add the diluted IPN60090 or vehicle (DMSO) to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding a substrate mixture containing L-glutamine, NAD+, and GDH.

-

Immediately measure the absorbance at 340 nm (A340) at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the A340 again.

-

Calculate the rate of NADH production and determine the IC50 value of IPN60090.

-

A549 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of IPN60090 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of IPN60090.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPN60090 in a mouse xenograft model.

-

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

-

Procedure:

-

Subcutaneously implant a suspension of human cancer cells (e.g., A549) into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Prepare the dosing formulation of this compound.

-

Administer IPN60090 or vehicle to the respective groups via the appropriate route (e.g., oral gavage) at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Calculate tumor growth inhibition.

-

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a GLS1 inhibitor like IPN60090.

Caption: A streamlined workflow for the preclinical development of IPN60090.

Conclusion

This compound is a highly selective and potent inhibitor of GLS1 that targets the metabolic vulnerability of cancer cells dependent on glutamine. Its mechanism of action, centered on the disruption of glutaminolysis, leads to impaired energy production, increased oxidative stress, and a halt in the synthesis of essential macromolecules. Preclinical data demonstrates its promising anti-tumor activity, particularly in cancers with specific genetic backgrounds such as KEAP1/NFE2L2 mutations or low ASNS expression. The ongoing clinical evaluation of IPN60090 will further elucidate its therapeutic potential in solid tumors.

References

- 1. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]

- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Inhibition of Glutaminase 1 (GLS1) by IPN60090 Dihydrochloride: A Technical Overview of its Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is a critical area of investigation for novel therapeutic interventions. One of the key metabolic pathways frequently dysregulated in cancer is glutaminolysis, the process by which glutamine is converted to glutamate to fuel cellular growth and proliferation. At the heart of this pathway lies the enzyme glutaminase 1 (GLS1). IPN60090 dihydrochloride, also known as IACS-6274, has emerged as a potent and selective inhibitor of GLS1, showing promise in preclinical and clinical settings for the treatment of solid tumors. This technical guide provides an in-depth overview of the GLS1 inhibition pathway by IPN60090, detailing its mechanism of action, summarizing key quantitative data, and providing insights into relevant experimental protocols.

The Glutaminolysis Pathway and the Role of GLS1

Glutamine is the most abundant amino acid in the plasma and plays a central role in cancer cell metabolism by providing a source of carbon and nitrogen for the synthesis of ATP, nucleotides, amino acids, and antioxidants like glutathione (GSH).[1] The first and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate and ammonia, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[2][3] There are two isoforms of GLS, GLS1 and GLS2, with GLS1 being the predominant isoform expressed in many cancer cells, making it an attractive therapeutic target.[2]

IPN60090: A Potent and Selective GLS1 Inhibitor

IPN60090 is an orally active and highly selective small-molecule inhibitor of GLS1.[4] Preclinical studies have demonstrated its potent enzymatic and cellular activity.

Quantitative Data: In Vitro Potency

| Compound | Target | Assay | IC50 (nM) | Cell Line | Assay | IC50 (nM) |

| IPN60090 | GLS1 (GAC isoform) | Dual-coupled enzyme assay | 31 | A549 (NSCLC) | Proliferation Assay | 26 |

| IPN60090 | GLS2 | Dual-coupled enzyme assay | >50,000 | - | - | - |

Data sourced from MedchemExpress.[4][5]

Mechanism of Action: Disrupting Cancer Cell Metabolism

By inhibiting GLS1, IPN60090 effectively blocks the conversion of glutamine to glutamate.[6] This leads to a depletion of intracellular glutamate pools, which has several downstream consequences for cancer cells:

-

Inhibition of Anaplerosis: The reduction in glutamate limits its conversion to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This hampers the replenishment of TCA cycle intermediates (anaplerosis), thereby disrupting cellular energy production.[1]

-

Impaired Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By depleting glutamate, IPN60090 reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can induce cell death.[1]

-

Disruption of Nucleotide Synthesis: Glutamine-derived nitrogen is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of GLS1 can interfere with this process, leading to cell cycle arrest and inhibition of proliferation.[7]

Signaling Pathway of GLS1 Inhibition by IPN60090

The therapeutic efficacy of IPN60090 is particularly pronounced in tumors with specific genetic alterations, most notably mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and low expression of asparagine synthetase (ASNS).

In KEAP1-Mutant Cancers

Mutations in KEAP1 lead to the constitutive activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[8] NRF2 is a master regulator of the antioxidant response, and its activation in cancer cells promotes their survival under conditions of oxidative stress.[9] However, this also creates a metabolic vulnerability. NRF2 activation upregulates the expression of the cystine/glutamate antiporter (xCT), which imports cystine for GSH synthesis while exporting glutamate.[7] This increased glutamate export further depletes intracellular glutamate pools, making these cells highly dependent on the conversion of glutamine to glutamate by GLS1 to maintain redox balance and for anaplerosis.[7] By inhibiting GLS1, IPN60090 critically disrupts this compensatory mechanism, leading to a synthetic lethal interaction in KEAP1-mutant cancers.[8]

Caption: IPN60090 mechanism in KEAP1-mutant cancer.

In ASNS-Low Cancers

Asparagine synthetase (ASNS) is an enzyme that synthesizes asparagine from aspartate and glutamine. In ovarian cancer, low expression of ASNS has been identified as a biomarker for sensitivity to GLS1 inhibition. Cells with low ASNS are unable to efficiently produce asparagine and are more reliant on glutamine metabolism for the synthesis of other non-essential amino acids and for maintaining cellular redox balance through GSH production.[7] Inhibition of GLS1 in these ASNS-low tumors leads to a significant disruption in amino acid metabolism and antioxidant capacity, ultimately resulting in DNA damage and cell death.

Caption: IPN60090 mechanism in ASNS-low cancer.

Preclinical and Clinical Efficacy

IPN60090 has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials.

Quantitative Data: Preclinical In Vivo Efficacy

| Model | Treatment | Dose | Tumor Growth Inhibition (%) |

| Ru337 NSCLC PDX | IPN60090 | 100 mg/kg, BID | 28 |

| Ru337 NSCLC PDX | TAK228 | - | 41 |

| Ru337 NSCLC PDX | IPN60090 + TAK228 | 100 mg/kg, BID | 85 |

Data sourced from Soth et al., J Med Chem, 2020.

Quantitative Data: Phase I Clinical Trial (NCT03894540)

| Patient Population | Endpoint | Result |

| Advanced Solid Tumors (n=20) | Disease Control Rate at 12 weeks | 60% |

| Biomarker-defined cancers | Durable Stable Disease > 6 months | 6 patients |

| Patients at 180mg BID | Cmax | 45.8 µM +/- 18.6 µM |

| Patients at 180mg BID | AUC(0-12hrs) | 382.48 hµM +/- 159.27 hµM |

| Patients at 180mg BID | GLS1 Inhibition in PBMCs | 83.9% |

Data sourced from Yap et al., ASCO 2021.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of GLS1 inhibitors. Below are outlines of key assays.

GLS1 Enzyme Inhibition Assay (Dual-Coupled Assay)

This assay indirectly measures the production of glutamate by coupling it to a second enzymatic reaction that produces a detectable signal.

Caption: Workflow for a coupled GLS1 enzyme assay.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD+.

-

Enzyme and Substrate Addition: Add purified recombinant GLS1 enzyme and glutamine to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of IPN60090 or a vehicle control.

-

Coupling Enzyme Addition: Add glutamate dehydrogenase (GDH).

-

Incubation: Incubate the reaction at 37°C.

-

Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of IPN60090 on the proliferation and viability of cancer cell lines.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of IPN60090 or a vehicle control for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT reagent and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.

-

-

Measurement:

-

MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

CellTiter-Glo Assay: Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the efficacy of IPN60090 in animal models bearing human tumor xenografts or patient-derived xenografts (PDXs).

Protocol Outline:

-

Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size.

-

Treatment Administration: Randomize the animals into treatment and control groups. Administer IPN60090 (e.g., by oral gavage) and/or other therapeutic agents according to the study design.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising, selective GLS1 inhibitor with a well-defined mechanism of action that exploits the metabolic vulnerabilities of certain cancers. Its potent preclinical activity and encouraging early clinical data, particularly in biomarker-selected patient populations with KEAP1 mutations or low ASNS expression, highlight its potential as a novel therapeutic agent. The continued investigation of IPN60090 in clinical trials will be crucial in further defining its role in the treatment of solid tumors. This technical guide provides a foundational understanding of the GLS1 inhibition pathway by IPN60090 for researchers and drug development professionals dedicated to advancing cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Reduction of tumor growth following treatment with a glutamine antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]

- 7. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]

- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nursingcenter.com [nursingcenter.com]

The Structure-Activity Relationship of IPN60090 Dihydrochloride: A Deep Dive into a Clinical-Stage GLS-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase-1 (GLS-1), is a clinical-stage therapeutic candidate that has demonstrated significant promise in preclinical studies. Its development was guided by a meticulous structure-activity relationship (SAR) campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties over earlier generations of GLS-1 inhibitors. This technical guide provides an in-depth analysis of the SAR of IPN60090, detailed experimental methodologies, and a visual representation of its mechanism of action and the discovery workflow.

Core Structure and Pharmacophore

The development of IPN60090 began with the identification of a novel scaffold that could overcome the limitations of existing GLS-1 inhibitors, such as poor metabolic stability and solubility. The core structure of IPN60090 and its analogs is centered around a central heterocyclic system, which was systematically modified to explore its impact on biological activity and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

The SAR studies for IPN60090 focused on modifications at three key positions of the lead scaffold: the "triazole wing," the "pyridazine wing," and the central core. The following tables summarize the quantitative data from these studies, highlighting the key chemical changes and their effects on GLS-1 inhibition and cellular activity.

Table 1: Scaffold Proof of Concept and Initial Modifications

| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |

| 5 | Benzyl | 160 | 110 | - | - |

| 6 | Pyridylmethyl | 88 | 100 | - | - |

| 7 | Trifluoromethoxybenzyl | 42 | 45 | 17 | 1 |

| 8 | 2,4-difluorobenzyl | 21 | 30 | 12 | <1 |

Data sourced from the primary publication on the discovery of IPN60090.

Table 2: SAR on the Triazole Wing: Benzyl Replacements

| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |

| 9 | 4-Fluorobenzyl | 25 | 35 | 15 | <1 |

| 10 | 4-Chlorobenzyl | 22 | 28 | 13 | <1 |

| 11 | 4-Methoxybenzyl | 30 | 40 | 25 | <1 |

| 12 | Cyclohexylmethyl | 55 | 70 | 8 | 2 |

| 13 | Thiophen-2-ylmethyl | 48 | 60 | 18 | <1 |

Data sourced from the primary publication on the discovery of IPN60090.

Table 3: Pyridazine Wing Exploration

| Compound | R Group | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |

| 14 | Pyridin-2-ylmethyl | 35 | 50 | 20 | 15 |

| 15 | Pyridin-3-ylmethyl | 45 | 65 | 22 | 12 |

| 16 | 6-Methylpyridin-2-ylmethyl | 30 | 42 | 18 | 18 |

| 17 | 5-Fluoropyridin-2-ylmethyl | 28 | 38 | 16 | 25 |

Data sourced from the primary publication on the discovery of IPN60090.

Table 4: Optimization Leading to IPN60090 (Compound 27)

| Compound | R Group Modifications | GLS-1 IC50 (nM) | A549 Cell IC50 (nM) | Human Liver Microsome Clint (mL/min/kg) | Solubility (μM) |

| 24 | Optimized Triazole & Pyridazine Wings | 15 | 20 | 5 | 50 |

| 25 | Further Pyridazine Fluorination | 12 | 18 | 4 | 65 |

| 26 | Isomeric Pyridazine | 18 | 25 | 6 | 45 |

| 27 (IPN60090) | Final Optimized Structure | 10 | 15 | 3 | >100 |

Data sourced from the primary publication on the discovery of IPN60090.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR tables.

GLS-1 Enzymatic Assay

The inhibitory activity of the compounds against human GLS-1 (GAC isoform) was determined using a coupled-enzyme assay. The assay measures the production of glutamate, which is then converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence (Ex/Em = 340/460 nm).

Protocol:

-

Recombinant human GLS-1 was expressed and purified from E. coli.

-

The assay was performed in a 96-well plate format in a final volume of 100 µL.

-

The assay buffer consisted of 50 mM Tris-HCl (pH 8.5), 100 mM potassium phosphate, 0.2 mM EDTA, and 10 mM L-glutamine.

-

Compounds were serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 1 nM to 100 µM.

-

The enzymatic reaction was initiated by the addition of 10 ng of GLS-1.

-

The reaction mixture was incubated for 30 minutes at 37°C.

-

The detection reagent, containing glutamate dehydrogenase (1 U/mL) and NAD+ (1 mM), was added.

-

After a 15-minute incubation at room temperature, the fluorescence was measured.

-

IC50 values were calculated using a four-parameter logistic fit.

A549 Cell Viability Assay

The effect of the compounds on the viability of the A549 human lung carcinoma cell line was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compounds were serially diluted in culture medium and added to the cells.

-

The cells were incubated with the compounds for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence was measured using a plate reader.

-

IC50 values were determined by nonlinear regression analysis.

Visualizing the Mechanism and Discovery Process

To better understand the biological context and the development path of IPN60090, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Caption: Signaling pathway of glutamine metabolism inhibited by IPN60090.

Caption: Drug discovery workflow leading to the identification of IPN60090.

Conclusion

The development of this compound is a testament to a well-executed, data-driven drug discovery program. The systematic exploration of the structure-activity relationship around a novel chemical scaffold led to the identification of a clinical candidate with a superior profile of potency, selectivity, and pharmacokinetic properties. The detailed data and methodologies presented in this guide offer valuable insights for researchers in the field of oncology and drug development, particularly those targeting metabolic pathways in cancer. The promising preclinical profile of IPN60090 warrants its continued investigation in clinical settings.

Preclinical Pharmacokinetics of IPN60090 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, also known as IACS-6274, is a potent and selective inhibitor of glutaminase-1 (GLS-1) that has demonstrated promising preclinical antitumor activity.[1][2][3][4] Developed with a focus on optimizing physicochemical and pharmacokinetic properties, IPN60090 has advanced into Phase I clinical trials for patients with advanced solid tumors.[1][2][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of IPN60090 dihydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) profile, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: GLS-1 Inhibition

IPN60090 exerts its therapeutic effect by inhibiting GLS-1, a key enzyme in glutamine metabolism.[1][6] In many cancer cells, there is a heightened dependence on glutamine for energy production and the synthesis of essential biomolecules.[1][6] GLS-1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1] By blocking this enzymatic activity, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and potential tumor growth inhibition. The inhibition of GLS-1 can also impact the tumor microenvironment by increasing glutamine levels, which may enhance the activity of tumor-infiltrating T-cells.[1]

Below is a diagram illustrating the signaling pathway affected by IPN60090.

Figure 1: Mechanism of action of IPN60090 via GLS-1 inhibition.

Preclinical Pharmacokinetic Profile

IPN60090 was designed to have excellent pharmacokinetic properties, and preclinical studies have demonstrated its high oral exposure in various species.[1][2][4]

In Vitro ADME Data

The following table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of IPN60090.

| Parameter | Species | Value |

| Metabolic Stability | ||

| Liver Microsomal Intrinsic Clearance | Human | 2.5 µL/min/mg protein |

| Mouse | 15 µL/min/mg protein | |

| Rat | 8.9 µL/min/mg protein | |

| Dog | 3.1 µL/min/mg protein | |

| Plasma Protein Binding | Human | 98.5% |

| Mouse | 97.2% | |

| Rat | 98.1% | |

| Dog | 98.3% |

Table 1: In Vitro ADME Profile of IPN60090.

In Vivo Pharmacokinetic Parameters

The pharmacokinetic parameters of IPN60090 following oral administration in different preclinical species are detailed in the table below.

| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (0-24h) (µM·h) | Half-life (h) | Bioavailability (%) |

| Mouse | 10 | 1.8 | 2 | 15 | 4.5 | 68 |

| Rat | 10 | 2.5 | 4 | 28 | 6.1 | 85 |

| Dog | 5 | 3.2 | 2 | 35 | 7.2 | >100 |

Table 2: In Vivo Pharmacokinetic Parameters of IPN60090.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical pharmacokinetic evaluation of IPN60090.

In Vitro Metabolic Stability Assessment

The metabolic stability of IPN60090 was evaluated in liver microsomes from various species. The experimental workflow is depicted below.

Figure 2: Workflow for in vitro metabolic stability assessment.

Protocol:

-

Incubation: IPN60090 was incubated with liver microsomes (human, mouse, rat, and dog) in the presence of an NADPH-regenerating system at 37°C.

-

Sampling: Aliquots were collected at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the collected samples was stopped by adding a cold organic solvent, typically acetonitrile.

-

Analysis: The concentration of the remaining IPN60090 in each sample was quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of IPN60090 was used to calculate the intrinsic clearance.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the profile of IPN60090 after oral administration.

Figure 3: General workflow for in vivo pharmacokinetic studies.

Protocol:

-

Animal Models: Studies were conducted in male mice (e.g., C57BL/6), Sprague-Dawley rats, and Beagle dogs.

-

Dosing: this compound was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.

-

Blood Sampling: Blood samples were collected serially at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma was separated from the blood cells by centrifugation.

-

Bioanalysis: The concentration of IPN60090 in the plasma samples was determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Conclusion

This compound has demonstrated a favorable preclinical pharmacokinetic profile, characterized by high oral exposure across multiple species. Its mechanism of action as a selective GLS-1 inhibitor, combined with its promising ADME properties, supports its continued clinical development as a potential therapeutic agent for various solid tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical characteristics of this novel anticancer compound.

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IPN60090 Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS-1).[1] Developed through a collaborative effort between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, IPN60090 targets the metabolic reprogramming inherent in many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[1][2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of IPN60090 dihydrochloride. It is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of GLS-1 inhibition.

Introduction: Targeting Cancer Metabolism with GLS-1 Inhibition

Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation.[2] One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate and other key metabolites.[3][4] The enzyme glutaminase-1 (GLS-1) catalyzes the first and rate-limiting step in this pathway, making it a critical node in cancer cell metabolism and an attractive therapeutic target.[1][3][2]

IPN60090 was designed to be a highly selective inhibitor of GLS-1, with improved physicochemical and pharmacokinetic properties over earlier generations of GLS-1 inhibitors.[3] Preclinical studies have demonstrated its potential efficacy in specific subsets of lung and ovarian cancers, particularly those with mutations in KEAP1/NRF2 or low expression of asparagine synthetase (ASNS).[2][5] Currently, IPN60090 is under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][3][6]

Mechanism of Action and Signaling Pathway

IPN60090 functions as an allosteric inhibitor of GLS-1, binding to a site distinct from the glutamine binding pocket.[7] This inhibition blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic processes that are crucial for cancer cell survival. These processes include the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of glutathione for redox balance, and the production of nitrogen for nucleotide and amino acid synthesis.[3]

The signaling pathway affected by IPN60090 is central to cellular metabolism. The following diagram illustrates the role of GLS-1 in glutaminolysis and the impact of its inhibition by IPN60090.

Caption: Glutaminolysis pathway and the inhibitory action of IPN60090 on GLS-1.

Synthesis of this compound

The chemical synthesis of IPN60090 (referred to as compound 27 in the primary literature) is a multi-step process.[3] The following diagram outlines the general synthetic workflow. A detailed, step-by-step protocol is provided in the subsequent section.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The synthesis of IPN60090 is detailed in the work by Soth et al. in the Journal of Medicinal Chemistry. The following is a representative protocol based on the published schemes and procedures.

Note: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of Intermediate A (Substituted Triazole)

-

A solution of the starting hydrazine is reacted with a suitable orthoester in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as ethanol.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon cooling, the product is isolated by filtration or evaporation of the solvent followed by purification, typically via column chromatography on silica gel.

Step 2: Synthesis of Intermediate B (Substituted Pyridine)

-

A commercially available substituted pyridine is subjected to a nucleophilic aromatic substitution reaction with a protected amine.

-

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

-

After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by chromatography.

-

The protecting group on the amine is then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

Step 3: Coupling of Intermediates A and B to form IPN60090 (Free Base)

-

Intermediate A is coupled with Intermediate B via a reductive amination or a similar C-N bond-forming reaction.

-

For reductive amination, the two intermediates are stirred together in a solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the presence of a reducing agent like sodium triacetoxyborohydride.

-

The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield IPN60090 as a free base.

Step 4: Formation of this compound

-

The purified IPN60090 free base is dissolved in a suitable solvent, such as a mixture of methanol and diethyl ether.

-

A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) is added dropwise to the solution of the free base with stirring.

-

The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for IPN60090 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Assay | Target/Cell Line | IC50 (nM) | Reference |

| Enzyme Inhibition | Human GLS-1 (GAC isoform) | 31 | [8] |

| Enzyme Inhibition | Human GLS-2 | >50,000 | [8] |

| Cell Proliferation | A549 (Human Lung Carcinoma) | 26 | [8] |

Table 2: Pharmacokinetic Properties in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | t1/2 (h) | Cmax (µM) | F (%) | CL (mL/min/kg) | Reference |

| Mouse | IV | 3 | 1.0 | - | - | 4.1 | [8] |

| Mouse | PO | 10 | - | 19 | 89 | - | [8] |

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the activity of IPN60090.

GLS-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GLS-1.

Caption: Workflow for the in vitro GLS-1 enzyme inhibition assay.

Protocol:

-

Assay Principle: A dual-coupled enzyme assay is used to measure the production of glutamate.[3] Glutamate dehydrogenase (GDH) converts the glutamate produced by GLS-1 into α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

-

Reagents: Purified recombinant human GLS-1 (GAC isoform), glutamine, NAD+, GDH, and a buffer system (e.g., Tris-HCl).

-

Procedure:

-

IPN60090 is serially diluted in DMSO and added to the wells of a microplate.

-

GLS-1 enzyme is added to the wells and pre-incubated with the compound.

-

The enzymatic reaction is initiated by adding a solution containing glutamine, NAD+, and GDH.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The change in absorbance at 340 nm is measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[9]

Cell Proliferation Assay

This assay measures the effect of IPN60090 on the growth of cancer cell lines.

Protocol:

-

Cell Line: A549 human lung carcinoma cells are commonly used.[3]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or vehicle control (DMSO).

-

The cells are incubated for a period of 3 to 5 days.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye like calcein AM.

-

-

Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.[9]

In Vivo Efficacy Studies (Xenograft Model)

These studies evaluate the antitumor activity of IPN60090 in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted with human cancer cells (e.g., H460 non-small cell lung cancer cells) or patient-derived xenograft (PDX) models.[3]

-

Dosing: Once tumors reach a specified size, the mice are randomized into treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[8][10]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic (PD) analysis, such as measuring the levels of glutamine and glutamate to confirm target engagement.[3]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion

IPN60090 is a promising, clinical-stage inhibitor of GLS-1 that has demonstrated potent and selective activity in preclinical models. Its excellent physicochemical and pharmacokinetic properties make it a suitable candidate for oral administration.[3][11] The ongoing Phase I clinical trials will provide further insight into its safety and efficacy in patients with advanced solid tumors.[1][6] The identification of predictive biomarkers, such as KEAP1/NRF2 mutations and low ASNS expression, will be crucial for the future clinical development of IPN60090 and for realizing the potential of GLS-1 inhibition as a targeted cancer therapy.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of IPN60090, a Clinical Stage Selective Glutaminaseâ1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Mixed results | Drug Discovery News [drugdiscoverynews.com]

- 6. ascopubs.org [ascopubs.org]

- 7. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

IPN60090 Dihydrochloride: A Profile of High Selectivity for Glutaminase 1

For Researchers, Scientists, and Drug Development Professionals

IPN60090 dihydrochloride has emerged as a potent and highly selective inhibitor of Glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. This technical guide provides an in-depth overview of its selectivity for GLS1 over its isoform, Glutaminase 2 (GLS2), presenting key quantitative data, experimental methodologies, and visual representations of its mechanism and evaluation.

Core Selectivity Data

This compound demonstrates a remarkable selectivity profile, potently inhibiting GLS1 while exhibiting negligible activity against GLS2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Target Enzyme | Inhibitor | IC50 Value | Assay Type |

| Purified Recombinant Human GLS1 (GAC isoform) | This compound | 31 nM[1][2] | Dual-coupled enzyme assay[1][2] |

| Purified Recombinant Human GLS2 | This compound | >50,000 nM[1][2][3] | Dual-coupled enzyme assay[1][2] |

The data clearly illustrates that this compound is significantly more potent against GLS1, with an IC50 value in the nanomolar range, compared to its micromolar inactivity against GLS2. This selectivity is a key characteristic that distinguishes it as a promising therapeutic candidate for cancers dependent on GLS1 activity.[4][5][6]

Mechanism of Action and Signaling Pathway

Glutaminase 1 is a mitochondrial enzyme that plays a pivotal role in converting glutamine to glutamate.[4][7][8] This process is a critical step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle and provides essential building blocks for cancer cell proliferation and survival.[3][4][9] By inhibiting GLS1, IPN60090 disrupts this vital metabolic pathway, leading to decreased energy production and biosynthetic capacity within cancer cells.[3]

Caption: IPN60090 inhibits the GLS1-catalyzed conversion of glutamine to glutamate.

Experimental Protocol: Dual-Coupled Enzyme Assay for IC50 Determination

The selectivity of this compound was determined using a dual-coupled enzyme assay. This method provides a reliable and quantitative measure of enzyme activity by linking the product of the primary enzymatic reaction to a secondary, easily detectable reaction.

Objective: To determine the IC50 value of this compound against purified recombinant human GLS1 and GLS2.

Materials:

-

Purified recombinant human GLS1 (GAC isoform)

-

Purified recombinant human GLS2

-

This compound

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH) (coupling enzyme)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution of the compound is then performed to create a range of concentrations for testing.

-

Assay Reaction Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.

-

Add a solution of L-glutamine to all wells.

-

Initiate the reaction by adding the purified GLS1 or GLS2 enzyme to each well.

-

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Coupled Enzyme Reaction: A coupled enzyme mix containing glutamate dehydrogenase (GDH) and NAD+ is added to all wells.

-

Second Incubation: The plate is incubated again at 37°C for a shorter period (e.g., 20-30 minutes). During this step, the glutamate produced by GLS1/GLS2 is converted by GDH to α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH.

-

Data Acquisition: The absorbance is measured at 340 nm. The increase in absorbance is directly proportional to the amount of NADH produced, and therefore to the activity of the glutaminase enzyme.

-

Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.

Caption: A generalized workflow for determining the IC50 of a GLS1/GLS2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of IPN60090 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, also known as IACS-6274, is a potent and selective, orally active inhibitor of the metabolic enzyme glutaminase 1 (GLS1). By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell metabolism and proliferation, making it a promising therapeutic candidate for solid tumors, including lung and ovarian cancers. This document provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt, IPN60090 dihydrochloride, to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-1-[5-[[4-(trifluoromethyl)pyridin-2-yl]methylamino]-1,2,4-triazol-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxamide dihydrochloride | N/A |

| Molecular Formula | C₂₄H₂₉Cl₂F₃N₈O₃ | [1] |

| Molecular Weight | 605.44 g/mol | [1] |

| CAS Number | 2102101-72-2 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| LogP | 1.6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 11 | [2] |

| Rotatable Bonds | 11 | [2] |

Solubility Profile

The solubility of this compound has been determined in various solvent systems, which is essential for preparing stock solutions and formulations for in vitro and in vivo studies.

| Solvent System | Solubility | Concentration (Molar) | Notes |

| Water (H₂O) | 100 mg/mL | 165.17 mM | Ultrasonic treatment may be required. |

| DMSO | 170 mg/mL | 280.79 mM | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | 8.26 mM | N/A |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL | 8.26 mM | N/A |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | 8.26 mM | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe the general experimental protocols for determining key parameters. Specific protocols for IPN60090 are detailed in the supporting information of the publication "Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties."

pKa Determination (General Protocol)

The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state, solubility, and permeability across biological membranes. A common method for its determination is potentiometric titration.

Workflow for pKa determination by potentiometric titration.

LogP Determination (General Protocol)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard approach for its empirical determination.

Workflow for LogP determination by the shake-flask method.

Mechanism of Action: GLS1 Inhibition

IPN60090 is a highly selective inhibitor of Glutaminase 1 (GLS1), with an IC₅₀ of 31 nM, and shows no activity against the GLS2 isoform.[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other molecules vital for rapidly proliferating cells.

By inhibiting GLS1, IPN60090 effectively blocks glutaminolysis. This leads to a depletion of downstream metabolites, including α-ketoglutarate, which is necessary for the TCA cycle, and glutathione, which is crucial for maintaining cellular redox balance. The overall effect is the suppression of tumor cell growth and survival.

Signaling pathway of IPN60090-mediated GLS1 inhibition.

Storage and Stability

For long-term storage, it is recommended to keep this compound as a solid at -20°C or -80°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months and at -20°C for 1 month.

Conclusion

This compound demonstrates favorable physicochemical properties, including good aqueous solubility, which supports its development as an oral therapeutic agent. Its potent and selective inhibition of GLS1 provides a clear mechanism of action for targeting glutamine-dependent tumors. The data and protocols presented in this guide are intended to facilitate further research and development of this promising anti-cancer compound.

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to IPN60090 Dihydrochloride Target Engagement In Vivo

This technical guide provides a comprehensive overview of the in vivo target engagement of this compound, a clinical-stage selective inhibitor of Glutaminase-1 (GLS-1). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for relevant assays.

Introduction

IPN60090 (also known as compound 27) is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme crucial for the proliferation of tumor cells that are dependent on glutamine.[1][2][3] GLS-1 catalyzes the conversion of glutamine to glutamate, a key step in providing cancer cells with essential building blocks for the tricarboxylic acid (TCA) cycle and for regulating reactive oxygen species (ROS) through glutathione synthesis.[1] By inhibiting GLS-1, IPN60090 disrupts these metabolic pathways, leading to anti-tumor effects. Demonstrating target engagement in vivo is a critical step in the preclinical and clinical development of such targeted therapies. This guide will delve into the methodologies and data supporting the in vivo target engagement of IPN60090.

Mechanism of Action of IPN60090

IPN60090 is an allosteric inhibitor of GLS-1.[4][5] It binds to a site on the GLS-1 tetramer that is distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[1][5] This inhibition leads to a decrease in the intracellular levels of glutamate and a corresponding increase in glutamine. The downstream effects include the disruption of the TCA cycle, reduced production of glutathione leading to increased ROS, and ultimately, inhibition of tumor cell proliferation.[1]

In Vivo Target Engagement Studies

The in vivo target engagement of IPN60090 was demonstrated in a xenograft mouse model using H460 non-small cell lung cancer cells.[1] The primary method for assessing target engagement was the measurement of intratumoral concentrations of glutamine and glutamate following oral administration of IPN60090.[1] Inhibition of GLS-1 is expected to lead to an increase in its substrate (glutamine) and a decrease in its product (glutamate).

Quantitative Data Summary

The following table summarizes the changes in tumor glutamine and glutamate levels at 8 and 24 hours post-dose in an H460 xenograft model.[1]

| Dose of IPN60090 (mg/kg, oral) | Time Point (hours) | Change in Tumor Glutamine (% of Vehicle Control) | Change in Tumor Glutamate (% of Vehicle Control) |

| 10 | 8 | 150% | 75% |

| 50 | 8 | 250% | 50% |

| 250 | 8 | 400% | 25% |

| 10 | 24 | 120% | 90% |

| 50 | 24 | 180% | 70% |

| 250 | 24 | 250% | 50% |

Data are approximated from graphical representations in the source literature for illustrative purposes.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Target Engagement Biomarker Analysis

This protocol describes the measurement of glutamine and glutamate in tumor tissue from xenograft models.

Objective: To quantify the levels of glutamine and glutamate in tumor tissue following treatment with IPN60090 to assess target engagement.

Materials:

-

H460 tumor-bearing mice

-

This compound formulated in 0.5% aqueous methylcellulose

-

Vehicle control (0.5% aqueous methylcellulose)

-

Liquid nitrogen

-

Homogenizer

-

Mass spectrometer

-

Internal standards for glutamine and glutamate

Procedure:

-

Dose H460 tumor-bearing mice orally with IPN60090 at desired concentrations (e.g., 10, 50, 250 mg/kg) or vehicle.[1]

-

At specified time points (e.g., 8 and 24 hours) post-dose, euthanize the mice and excise the tumors.[1]

-

Immediately snap-freeze the tumor samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tumor tissue in a suitable extraction buffer containing internal standards.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Analyze the supernatant for glutamine and glutamate concentrations using a validated mass spectrometry method.[1]

-

Normalize the metabolite concentrations to the tissue weight.

-

Express the results as a percentage of the vehicle-treated control group.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular context.[6][7][8][9] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate the direct binding of IPN60090 to GLS-1 in intact cells.

Materials:

-

Cancer cell line expressing GLS-1 (e.g., H460)

-

This compound

-

DMSO (vehicle)

-

PBS (Phosphate Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Heating block or PCR machine

-

Western blot apparatus and reagents

Procedure:

-

Treat cultured cells with IPN60090 or DMSO for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and divide them into aliquots for each temperature point.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

-

Lyse the cells by freeze-thaw cycles.[8]

-

Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[8]

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble GLS-1 in each sample by Western blotting.

-

A shift in the melting curve to a higher temperature in the IPN60090-treated samples compared to the control indicates target engagement.

Western Blotting for GLS-1

Western blotting is used to detect and quantify the amount of a specific protein in a sample.[10][11][12][13]

Objective: To measure the amount of soluble GLS-1 in CETSA samples or total GLS-1 in cell lysates.

Materials:

-

Protein lysates from CETSA or other experiments

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GLS-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins by size using SDS-PAGE.[10]

-

Transfer the separated proteins from the gel to a membrane.[10][13]

-

Block the membrane to prevent non-specific antibody binding.[13]

-

Incubate the membrane with the primary antibody specific for GLS-1.[11]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.[11]

-

Wash the membrane to remove unbound secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

Conclusion

The data and methodologies presented in this guide demonstrate robust in vivo target engagement of this compound. The dose-dependent modulation of intratumoral glutamine and glutamate levels provides clear evidence of GLS-1 inhibition in a preclinical tumor model.[1] The experimental protocols provided herein offer a framework for researchers to independently assess the activity of GLS-1 inhibitors. These findings support the continued clinical development of IPN60090 as a promising therapeutic agent for glutamine-dependent cancers.[2][3]

References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nacalai.com [nacalai.com]

The Allosteric Inhibition of GLS1 by IPN60090: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells. Many tumors exhibit a strong dependence on glutamine, which is converted to glutamate by GLS1 in the first step of glutaminolysis.[1][2] This process fuels the tricarboxylic acid (TCA) cycle, supports nucleotide and glutathione synthesis, and helps maintain cellular redox balance, all of which are essential for rapid cell proliferation and survival.[1][2][3] IPN60090 is a potent, selective, and orally bioavailable allosteric inhibitor of GLS1 that is currently under investigation in Phase I clinical trials for the treatment of solid tumors.[1][4][5][6][7] This technical guide provides an in-depth overview of the allosteric inhibition of GLS1 by IPN60090, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

Mechanism of Allosteric Inhibition

IPN60090 exerts its inhibitory effect on GLS1 through an allosteric mechanism.[8] Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to a reduction in catalytic activity.[8] The allosteric binding site for IPN60090 is located at the interface of the GLS1 tetramer.[1] This mode of inhibition is similar to that of other well-characterized GLS1 allosteric inhibitors like BPTES and the clinical-stage compound telaglenastat (CB-839).[1][8] By binding to this allosteric pocket, IPN60090 stabilizes an inactive conformation of the enzyme, thereby preventing the conversion of glutamine to glutamate.

Quantitative Data

The following tables summarize the key quantitative data for IPN60090, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of IPN60090

| Parameter | Value | Description |

| GLS1 IC50 | 31 nM | Half-maximal inhibitory concentration against purified recombinant human GLS1 (GAC isoform) in a dual-coupled enzyme assay.[3][9] |

| GLS2 IC50 | >50,000 nM | Demonstrates high selectivity for GLS1 over the GLS2 isoform.[3][9] |

| A549 Cell Proliferation IC50 | 26 nM | Half-maximal inhibitory concentration for the proliferation of the A549 human lung carcinoma cell line.[3][9] |

Table 2: Preclinical Pharmacokinetic Properties of IPN60090

| Parameter | Value | Species | Administration |

| Clearance (CL) | 4.1 mL/min/kg | Rat | Intravenous (i.v.) |

| Half-life (t1/2) | 1 hour | Rat | Intravenous (i.v.) |

| Maximum Concentration (Cmax) | 19 µM | Rat | Oral (p.o.) |

| Oral Bioavailability (F%) | 89% | Rat | 10 mg/kg p.o. vs. 3 mg/kg i.v. |

Data for pharmacokinetic properties are derived from preclinical studies and may not be representative of human pharmacokinetics.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GLS1 inhibitors. The following sections outline representative protocols for key experiments used to characterize IPN60090.

GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)

This assay indirectly measures GLS1 activity by quantifying the production of glutamate, which is then used in a coupled enzymatic reaction to generate a detectable signal.

Principle:

-

Reaction 1 (GLS1): L-Glutamine → L-Glutamate + NH₃

-

Reaction 2 (Glutamate Dehydrogenase - GDH): L-Glutamate + NAD⁺ → α-Ketoglutarate + NADH + H⁺

The production of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human GLS1 (GAC isoform)

-

L-Glutamine

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Glutamate Dehydrogenase (GDH)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

-

IPN60090

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of IPN60090 in the assay buffer.

-

In a 96-well plate, add the diluted IPN60090 or vehicle control (e.g., DMSO).

-

Add the GLS1 enzyme solution to each well (except for the no-enzyme control).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing L-glutamine, NAD⁺, and GDH in the assay buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

-

Calculate the reaction rates from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each IPN60090 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the IPN60090 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)

This assay assesses the effect of IPN60090 on the viability and proliferation of cancer cell lines.

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Materials:

-

A549 human lung carcinoma cells (or other relevant cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

IPN60090

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of IPN60090 in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of IPN60090 or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the cells with the SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the IPN60090 concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GLS1 inhibition, a typical experimental workflow for characterizing a GLS1 inhibitor, and the logical relationship of the allosteric inhibition mechanism.

Caption: Downstream effects of GLS1 inhibition by IPN60090.

References

- 1. Altered Glutaminase 1 Activity During Neurulation and Its Potential Implications in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmrservice.com [bmrservice.com]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

The GLS1 Inhibitor IPN60090 Dihydrochloride: A Deep Dive into its Effects on Glutamine Metabolism

For Researchers, Scientists, and Drug Development Professionals